molecular formula C33H41N3O B074440 1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)- CAS No. 1325-86-6

1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)-

Cat. No. B074440
CAS RN: 1325-86-6
M. Wt: 495.7 g/mol
InChI Key: ZDMVLXPCERUWIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)-, often involves multi-step chemical processes that include reactions such as condensation, Grignard reactions, and reductions. For instance, 1-(α-naphthyl)-1-phenyl-3-chloropropylene can be prepared using α-bromonaphthalene and acetophenone, which is then reacted with bis(4-diethylamiophenyl)ketone via a Grignard reaction to synthesize related compounds (Wang Shirong, 2007).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by complex arrangements that significantly affect their chemical reactivity and physical properties. X-ray diffraction analysis often reveals detailed geometric configurations, indicating how molecular structure impacts material properties. For example, the geometry configuration of molecules has been measured through X-ray diffraction, showing the significance of molecular arrangement on the compound's behavior (Wang Shirong, 2007).

Chemical Reactions and Properties

The chemical reactivity of 1-Naphthalenemethanol derivatives involves a range of reactions, from proton transfer processes to more complex synthetic transformations. The reactivity is influenced by the compound's structure, where electron-donating or withdrawing groups can significantly affect the compound's behavior in chemical reactions (A. Awwal & F. Hibbert, 1977).

Physical Properties Analysis

Physical properties such as solubility, fluorescence, and thermal stability are crucial for understanding how these compounds can be applied in various technologies. For example, the introduction of specific substituents can improve solubility and alter absorption and emission properties, which is essential for designing materials for optical applications (Shi-xu Yi et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with light, are pivotal for their application in fields such as organic electronics and photonics. The manipulation of these properties through molecular design allows for the creation of materials with desired behaviors and functionalities (Shi-xu Yi et al., 2011).

Scientific Research Applications

  • Proton Transfer Studies :

    • A study by Awwal and Hibbert (1977) examined proton transfers involving derivatives of 1,8-bis(dimethylamino) naphthalene and 1,8-bis(diethylamino) naphthalene. The research provides insights into the rates of proton transfer and the effects of substituting ethyl groups for methyl groups in these compounds, which could be relevant for understanding similar mechanisms in related naphthalene derivatives (Awwal & Hibbert, 1977).
  • Polymer Synthesis :

    • Yang and Chen (1993) synthesized novel aromatic polyamides using 1,5-bis(4-aminophenoxy)naphthalene. These polymers, derived from various aromatic dicarboxylic acids, exhibited high thermal stability and crystalline patterns, indicating potential applications in high-performance materials (Yang & Chen, 1993).
  • Photosensitive Compounds :

    • Xiao et al. (2006) developed a positive-type photosensitive polyamide using a branched polyamide with low degree of branching and a diazonaphthoquinone derivative. This research highlights the potential use of naphthalene-based compounds in photosensitive materials (Xiao et al., 2006).
  • Antimalarial Activity :

    • Gillespie et al. (1975) synthesized and evaluated the antimalarial activity of various 3-substituted 1-naphthalenemethanols. This study provides insights into the potential therapeutic applications of naphthalene derivatives in treating malaria (Gillespie et al., 1975).
  • Polyamide Synthesis and Properties :

    • Research by Yang and Chen (1992) on polyamides derived from 2,7-bis(4-aminophenoxy)naphthalene and aromatic dicarboxylic acids demonstrated good solubility and thermal stability, which could be relevant for the development of new materials (Yang & Chen, 1992).
  • Electrochromic Polyamides :

    • A study by Hsiao and Han (2017) on polyamides containing 2,7-bis(diphenylamino)naphthalene units revealed their potential as solution-processable, transmissive-to-green switching electrochromic materials. This research opens avenues for the use of naphthalene derivatives in electrochromic devices (Hsiao & Han, 2017).

properties

IUPAC Name

bis[4-(diethylamino)phenyl]-[4-(ethylamino)naphthalen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N3O/c1-6-34-32-24-23-31(29-13-11-12-14-30(29)32)33(37,25-15-19-27(20-16-25)35(7-2)8-3)26-17-21-28(22-18-26)36(9-4)10-5/h11-24,34,37H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMVLXPCERUWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)N(CC)CC)(C4=CC=C(C=C4)N(CC)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061673
Record name 1-Naphthalenemethanol, alpha,alpha-bis[4-(diethylamino)phenyl]-4-(ethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)-

CAS RN

1325-86-6
Record name α,α-Bis[4-(diethylamino)phenyl]-4-(ethylamino)-1-naphthalenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1325-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenemethanol, alpha,alpha-bis(4-(diethylamino)phenyl)-4-(ethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenemethanol, .alpha.,.alpha.-bis[4-(diethylamino)phenyl]-4-(ethylamino)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenemethanol, alpha,alpha-bis[4-(diethylamino)phenyl]-4-(ethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-bis[4-(diethylamino)phenyl]-4-(ethylamino)naphthalene-1-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.009
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AAJ Nishida, DAA Nishida - 2021 - epa.gov
The Toxic Substances Control Act (TSCA) was amended in 2016 by the Frank R. Lautenberg Chemical Safety for the 21st Century Act. There was clear consensus and a mandate from …
Number of citations: 2 www.epa.gov

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